molecular formula C14H7ClN4O2S B2716093 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide CAS No. 865288-20-6

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide

Cat. No.: B2716093
CAS No.: 865288-20-6
M. Wt: 330.75
InChI Key: PAVVBNSJPXSOJI-UHFFFAOYSA-N
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Description

N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group and a 4-cyanobenzamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle known for its metabolic stability and ability to engage in hydrogen bonding, making it a common scaffold in medicinal chemistry . This compound is part of a broader class of N-(1,3,4-oxadiazol-2-yl)benzamides studied for applications ranging from antimicrobial to anticancer agents .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN4O2S/c15-11-6-5-10(22-11)13-18-19-14(21-13)17-12(20)9-3-1-8(7-16)2-4-9/h1-6H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVVBNSJPXSOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Benzamide Substituent Key Properties/Activities Reference
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide 4-Cyano High electron-withdrawing effect; potential metabolic stability [3, 6]
HSGN-238 (N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide) 4-Trifluoromethoxy Increased lipophilicity; antibacterial activity against Neisseria gonorrhoeae [2]
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide) 4-Sulfamoyl (benzyl/methyl) Enhanced solubility; antifungal activity [1]
533872-18-3 (N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide) 4-Diethylsulfamoyl Bulky substituent; potential for improved solubility [6]

Analysis :

  • Electron-Withdrawing Groups (e.g., 4-Cyano): The cyano group in the target compound enhances polarity and may improve binding to electron-rich enzyme active sites compared to the trifluoromethoxy group in HSGN-238, which prioritizes lipophilicity for membrane penetration .
  • Sulfamoyl Derivatives (e.g., LMM5, 533872-18-3) : These substituents introduce hydrogen-bonding capabilities and increased solubility but may reduce cellular permeability due to higher hydrophilicity .

Variations in the Oxadiazole Core

Table 2: Oxadiazole Modifications

Compound Name Oxadiazole Modification Biological Implications Reference
This compound Standard 1,3,4-oxadiazole Aromatic stability; moderate hydrogen bonding [3]
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide 5-Thioxo-4,5-dihydrooxadiazole Reduced aromaticity; potential redox activity [5]

Analysis :

  • The standard 1,3,4-oxadiazole in the target compound provides aromatic stability, whereas the 5-thioxo derivative introduces a non-aromatic, partially saturated ring. This modification may alter pharmacokinetic properties, such as metabolic degradation pathways .

Thiophene Substitutent Comparisons

Table 3: Thiophene-Based Analogues

Compound Name Thiophene Substituent Activity Profile Reference
This compound 5-Chloro Enhanced halogen bonding; improved target affinity [3, 6]
HSGN-237 (N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide) 3-Fluorophenyl (non-thiophene) Reduced lipophilicity; shifted antibacterial spectrum [2]

Analysis :

  • The 5-chlorothiophene group in the target compound likely enhances halogen bonding with biological targets compared to non-thiophene analogues like HSGN-235. This substitution may also improve pharmacokinetic properties due to thiophene’s aromatic heterocyclic nature .

Biological Activity

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a unique combination of a chlorothiophene moiety and an oxadiazole ring, which are known to enhance pharmacological properties. It has the following molecular formula:

PropertyValue
Molecular FormulaC15H10ClN3O3S
Molecular Weight325.8 g/mol
IUPAC NameThis compound

Antitumor Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antitumor activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism of action likely involves the inhibition of specific signaling pathways associated with cell survival and proliferation.

Case Study:
In a study involving human breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage. These findings suggest its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. The presence of the chlorothiophene moiety contributes to its ability to disrupt bacterial cell membranes.

Research Findings:
In vitro assays revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.

The biological effects of this compound can be attributed to its interaction with cellular targets:

  • Inhibition of Apoptosis Regulators: The compound interacts with caspases and other proteins involved in apoptosis pathways.
  • Oxidative Stress Induction: It may induce oxidative stress within target cells, leading to cellular damage and death.
  • Bacterial Membrane Disruption: The structural components facilitate disruption of bacterial cell membranes, leading to cell lysis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-(4-methoxyphenyl)-1,3,4-oxadiazoleMethoxy group instead of chlorineAntitumor activity
5-(3-chlorothiophen-2-yloxy)-1,3,4-thiadiazoleThiophene and thiadiazole ringsAntimicrobial properties
N-(5-bromothiophen-2-yloxy)-acetamideBromine substitution on thiophenePotentially enhanced activity

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